N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
INCB053914 is a novel, potent, and selective pan-PIM kinase inhibitor. It is an adenosine triphosphate-competitive small molecule that targets the PIM family of serine/threonine kinases, which includes PIM1, PIM2, and PIM3. These kinases play crucial roles in cellular processes such as protein synthesis, apoptosis regulation, and cellular proliferation. Overexpression of PIM kinases is associated with various malignancies, making them attractive targets for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of INCB053914 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of INCB053914 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
INCB053914 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of INCB053914
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of INCB053914, which may exhibit different biological activities and properties. These derivatives are often studied to understand structure-activity relationships and to develop more potent analogs .
科学的研究の応用
INCB053914 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of PIM kinases in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of PIM kinase inhibition on cell proliferation, apoptosis, and signal transduction.
Medicine: Under clinical trials for the treatment of hematologic malignancies and solid tumors. .
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting PIM kinases
作用機序
INCB053914 exerts its effects by inhibiting the activity of PIM kinases. These kinases are involved in the phosphorylation of various substrates that regulate apoptosis and cellular metabolism. By inhibiting PIM kinases, INCB053914 disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also synergizes with other anticancer agents, enhancing their efficacy .
類似化合物との比較
Similar Compounds
AZD1208: Another pan-PIM kinase inhibitor with similar inhibitory potency.
PIM447: A selective PIM kinase inhibitor currently under clinical investigation.
Uzansertib: An orally active, ATP-competitive pan-PIM kinase inhibitor
Uniqueness
INCB053914 is unique due to its high selectivity and potency against all three PIM kinase isoforms (PIM1, PIM2, and PIM3). It has demonstrated significant efficacy in preclinical models of hematologic malignancies and solid tumors, both as a single agent and in combination with other therapies. Its ability to synergize with other anticancer agents, such as ruxolitinib, makes it a promising candidate for combination therapy .
特性
分子式 |
C26H26F3N5O3 |
---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m1/s1 |
InChIキー |
PTORCEYGCGXHDH-SGQXWQAPSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H]([C@H]1O)N)C2=C3CC[C@@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
正規SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。